molecular formula C11H10O4 B303353 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione

3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione

Cat. No. B303353
M. Wt: 206.19 g/mol
InChI Key: JENVFOBKOJFAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione, also known as FICD, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields. FICD is a yellow crystalline solid that is soluble in organic solvents and is synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. This inhibition leads to the anti-inflammatory and antioxidant effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has anti-inflammatory and antioxidant effects, which may be due to its ability to inhibit certain enzymes and signaling pathways in the body. 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione in lab experiments is its ability to exhibit anti-inflammatory and antioxidant properties, which may be useful in the development of new drugs for the treatment of various diseases. However, one limitation of using 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione is its relatively complex synthesis method, which may limit its availability and use in some labs.

Future Directions

There are several future directions for the study of 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione. One potential direction is the further investigation of its anti-inflammatory and antioxidant properties, including its potential use in the treatment of diseases such as cancer and diabetes. Another direction is the exploration of its insecticidal and fungicidal properties, including its potential use as an alternative to traditional pesticides. Additionally, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione may have potential applications in the field of materials science, including its use as a building block for the synthesis of novel materials.

Synthesis Methods

3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione can be synthesized through the reaction of 2-furylcarbinol with isopropyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with sodium hydride and cyclobutanone to yield 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione.

Scientific Research Applications

3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and diabetes. In agriculture, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In materials science, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been studied for its potential use as a building block for the synthesis of novel materials.

properties

Product Name

3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3-(furan-2-yl)-4-propan-2-yloxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C11H10O4/c1-6(2)15-11-8(9(12)10(11)13)7-4-3-5-14-7/h3-6H,1-2H3

InChI Key

JENVFOBKOJFAHD-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=O)C1=O)C2=CC=CO2

Canonical SMILES

CC(C)OC1=C(C(=O)C1=O)C2=CC=CO2

Origin of Product

United States

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